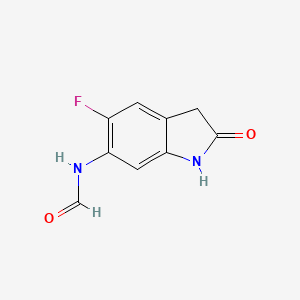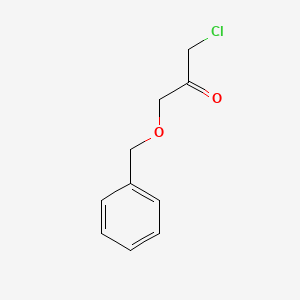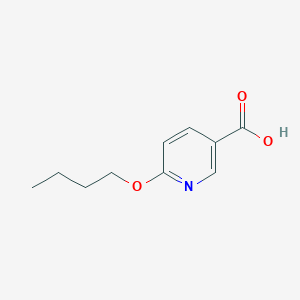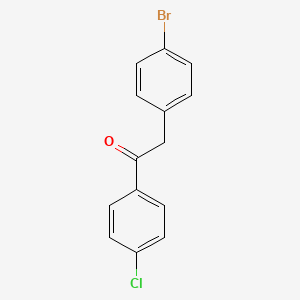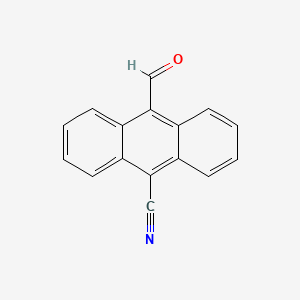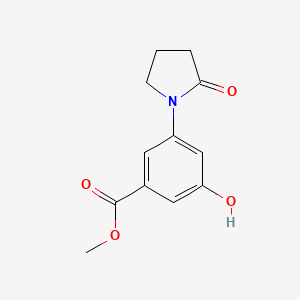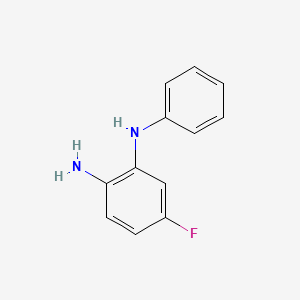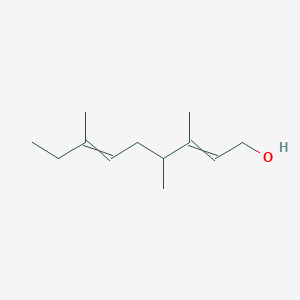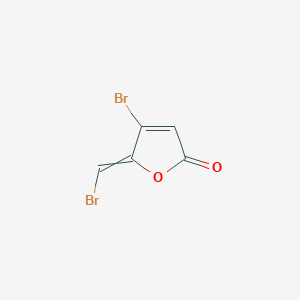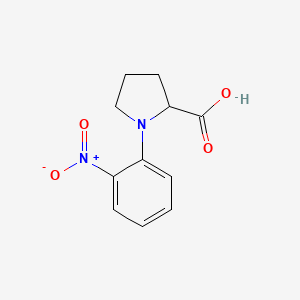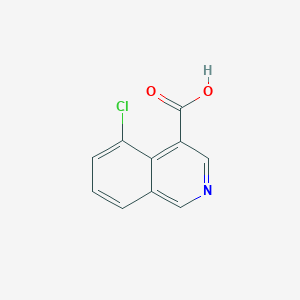
5-Chloroisoquinoline-4-carboxylic acid
Descripción general
Descripción
5-Chloroisoquinoline-4-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method is efficient and provides good yields of quinoline-4-carboxylic acid derivatives.
Industrial Production Methods: Industrial production often employs microwave-assisted processes to enhance reaction rates and yields. For instance, a microwave-assisted Pfitzinger reaction using isatins and sodium pyruvate can produce quinoline-2,4-dicarboxylic acid derivatives . This method is advantageous due to its efficiency and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of alkaline phosphatases, enzymes involved in dephosphorylation processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
- Quinoline-4-carboxylic acid
- Isoquinoline-4-carboxylic acid
- 5-Bromoisoquinolin-4-carboxylic acid
Comparison: 5-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing other compounds .
Propiedades
Fórmula molecular |
C10H6ClNO2 |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
5-chloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |
Clave InChI |
RSTHGWYWRDHYTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2C(=C1)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate](/img/structure/B8629343.png)
![{5-[2-(Benzyloxy)ethyl]cyclohex-1-en-1-yl}methanol](/img/structure/B8629346.png)
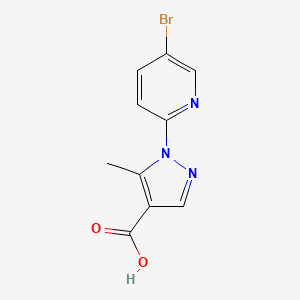
![3-Methyl-N-[methyl(pent-4-en-1-yl)carbamoyl]-L-valine](/img/structure/B8629358.png)
